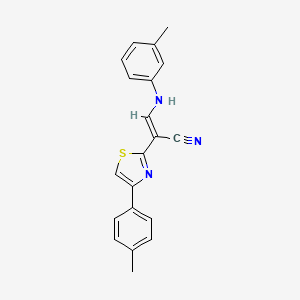

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-methylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3S/c1-14-6-8-16(9-7-14)19-13-24-20(23-19)17(11-21)12-22-18-5-3-4-15(2)10-18/h3-10,12-13,22H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRKMRRLGRFFMZ-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC(=C3)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Substitution Reactions: The p-tolyl and m-tolyl groups are introduced through substitution reactions, often using Friedel-Crafts alkylation or acylation.

Acryloylation: The acrylonitrile moiety is introduced through a condensation reaction involving an appropriate aldehyde and a nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions such as temperature and pressure, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or the thiazole ring to a thiazolidine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiazolidines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the reaction of thiazole derivatives with acrylonitrile in the presence of suitable catalysts. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The incorporation of p-tolyl and m-tolylamino groups enhances its electronic properties, making it a candidate for further functionalization and optimization in drug design.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the thiazole moiety have been evaluated for their effectiveness against various bacterial strains and fungi. Studies indicated that (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile shows promising results in inhibiting the growth of pathogens, suggesting its potential as a lead compound in developing new antimicrobial agents .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. Preliminary bioassays have shown that (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways . This makes it a candidate for further investigation in cancer therapeutics.

Material Science Applications

The unique electronic properties of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile allow it to be explored in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, evaluated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on the anticancer effects of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile revealed that it significantly reduced cell viability in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to apoptosis, demonstrating its potential as an effective anticancer drug candidate .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or protein function.

Therapeutic Effects: In medicinal applications, it may modulate signaling pathways involved in disease processes, such as cancer cell proliferation or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiazole/Thiazole-Benzene Hybrids

Key Observations :

- The m-tolylamino group introduces hydrogen-bonding capability, unlike halogen- or heteroaryl-substituted analogs (e.g., 7c with 4-fluorophenyl or 7f with pyridinyl) .

Antimicrobial and Antifungal Activity

Key Observations :

- The m-tolylamino group in the target compound could improve interactions with biological targets (e.g., enzymes) or anions (e.g., CN⁻) compared to non-amino-substituted analogs .

Physical Properties

†Estimated based on analogs with similar substituents.

Key Observations :

- The target compound’s higher molecular weight and amino group may increase melting point compared to smaller analogs (e.g., 7e) .

Biological Activity

(E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure

The compound's structure can be denoted as follows:

- Molecular Formula : C23H23N5S

- Key Functional Groups : Thiazole ring, acrylonitrile moiety, and aromatic amine.

Research indicates that thiazole derivatives often exhibit biological activities through various mechanisms, including:

- Inhibition of Acetylcholinesterase (AChE) : Compounds similar to (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile have been shown to inhibit AChE, making them potential candidates for treating neurodegenerative diseases like Alzheimer's. For instance, a study found that certain thiazole derivatives displayed significant AChE inhibitory activity with IC50 values ranging from 103.24 to 108.94 nM .

- Interaction with Adenosine Receptors : Some thiazole-based compounds have shown affinity for adenosine receptors, which are implicated in various physiological processes. Modifications in the thiazole structure can enhance selectivity and potency towards specific receptor subtypes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiazole derivatives similar to (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile:

Case Studies

- Thiazole Derivatives as AChE Inhibitors : A study synthesized several thiazole derivatives and evaluated their AChE inhibitory activities. The most potent compounds exhibited IC50 values significantly lower than those of known inhibitors like donepezil, suggesting their potential as therapeutic agents for Alzheimer's disease .

- Adenosine Receptor Affinity : Another investigation focused on a library of thiazole derivatives, assessing their binding affinity towards adenosine receptors. The incorporation of specific substituents on the thiazole ring improved selectivity and potency, indicating the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives has revealed that:

- Substituent Effects : The nature and position of substituents on the thiazole ring significantly affect biological activity. For example, electron-donating groups tend to enhance AChE inhibitory activity while sterically bulky groups may hinder binding interactions .

- Thiazole Ring Modifications : Variations in the thiazole ring's structure can lead to substantial changes in receptor binding affinity and selectivity. This highlights the need for careful design in drug development processes targeting specific biological pathways .

Q & A

Q. What are the standard synthetic routes for (E)-2-(4-(p-tolyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile?

The compound is synthesized via condensation reactions between thiazole precursors and acrylonitrile derivatives. A typical method involves:

- Reacting 4-(p-tolyl)thiazole-2-carbonitrile derivatives with m-toluidine in ethanol or DMF under basic catalysis (e.g., piperidine or tetrabutylammonium hydroxide) .

- Purification via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from methanol . Key parameters include solvent polarity and catalyst selection to optimize yield and purity.

Q. How is the structural characterization of this acrylonitrile derivative performed?

Characterization involves:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (E-configuration) .

- Mass spectrometry (HRMS) : To verify molecular weight and elemental composition .

- UV-Vis and fluorescence spectroscopy : For analyzing electronic transitions and potential sensing applications .

- HPLC : To assess purity and isomer ratios (E/Z) .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related acrylonitriles exhibit:

- Anticancer activity : Heterocyclic acrylonitriles show GI values in the micromolar range against cancer cell lines, attributed to tubulin inhibition or kinase modulation .

- Molecular sensing : Analogous compounds act as fluorescent chemosensors for anions (e.g., cyanide) via turn-on emission mechanisms .

Advanced Research Questions

Q. How do reaction conditions influence the E/Z isomer ratio in acrylonitrile derivatives?

The E/Z ratio is sensitive to:

- Catalyst choice : Piperidine favors E-isomer formation via kinetic control, while stronger bases (e.g., TBAH) may alter equilibria .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates, potentially increasing Z-isomer content .

- Temperature : Higher temperatures may favor thermodynamically stable isomers. Isomer ratios are quantified via RP-HPLC or H NMR (e.g., integrating vinylic proton signals) .

Q. What computational methods are used to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and vibrational frequencies to correlate with experimental UV-Vis and IR data .

- Molecular docking : Models interactions with biological targets (e.g., tubulin or acetylcholinesterase) to rationalize structure-activity relationships .

- NMR chemical shift prediction : Software like Gaussian or ACD/Labs validates experimental C NMR assignments .

Q. How do structural modifications (e.g., substituent variation) impact biological efficacy?

Key findings from analogues:

- Thiazole substituents : Electron-donating groups (e.g., p-tolyl) enhance anticancer activity by improving target binding affinity .

- Acrylonitrile position : The E-configuration is critical for maintaining planar geometry, enabling π-π stacking with biological targets .

- Amino group substitution : m-Tolylamino groups optimize steric and electronic interactions, as seen in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological data for similar compounds?

Discrepancies in IC or GI values are addressed by:

- Standardized assays : Using identical cell lines (e.g., NCI-60 panel) and protocols for viability testing .

- Metabolic stability studies : Evaluating compound degradation under assay conditions (e.g., serum exposure time) .

- Orthogonal validation : Combining enzymatic assays (e.g., tubulin polymerization) with cellular studies to confirm mechanisms .

Methodological Considerations

Q. How is the compound’s fluorescence sensing capability optimized for cyanide detection?

- Solvent selection : ACN/HO (1:9 v/v) with PBS buffer (pH 7.2) maximizes solubility and sensor-anion interaction .

- Limit of detection (LOD) : Calculated via Stern-Volmer plots, achieving sub-nanomolar sensitivity (4.24 × 10 M) .

- Selectivity testing : Screening against competing anions (e.g., Cl, SO) ensures specificity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Isomer separation : Preparative HPLC or chiral chromatography is required to isolate the bioactive E-isomer .

- Yield optimization : Catalytic systems (e.g., TBAH in ethanol) are scaled while maintaining stoichiometric control to avoid side reactions .

- Purification : Recrystallization solvents (methanol/water mixtures) are adjusted to balance yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.